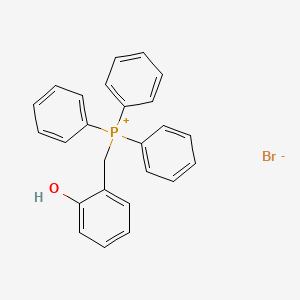

(2-Hydroxybenzyl)triphenylphosphonium bromide

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. The compound carries the official IUPAC name (2-hydroxyphenyl)methyl-triphenylphosphanium bromide, which precisely describes the structural components and their connectivity. The Chemical Abstracts Service has assigned this compound the registry number 70340-04-4, providing a unique identifier for database searches and regulatory documentation. Additional nomenclature variations include the systematic name Phosphonium, [(2-hydroxyphenyl)methyl]triphenyl-, bromide (1:1), which emphasizes the ionic nature of the compound and the stoichiometric relationship between the cation and anion.

The European Community has designated this compound with the number 274-574-8, facilitating its identification within European chemical regulatory frameworks. Various database systems employ alternative naming conventions, including the descriptor (o-Hydroxybenzyl)triphenylphosphonium bromide, where the ortho designation explicitly indicates the position of the hydroxyl group relative to the methylene bridge. The molecular formula C25H22BrOP provides a concise representation of the elemental composition, indicating the presence of twenty-five carbon atoms, twenty-two hydrogen atoms, one bromine atom, one oxygen atom, and one phosphorus atom.

The compound's identification is further supported by spectroscopic fingerprints, including the InChI key FKKZGQXMWVGPMH-UHFFFAOYSA-N, which serves as a unique digital identifier for computational chemistry applications. The canonical SMILES notation [Br-].OC=1C=CC=CC1CP+(C=3C=CC=CC3)C=4C=CC=CC4 provides a string-based representation that captures the complete molecular connectivity.

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound centers around a tetrahedral phosphorus atom that exhibits characteristic phosphonium geometry. The phosphorus center forms four covalent bonds: three to phenyl groups and one to the 2-hydroxybenzyl moiety, resulting in a positively charged phosphonium cation. The tetrahedral geometry around phosphorus creates a three-dimensional arrangement where the phenyl groups adopt positions that minimize steric hindrance while maximizing orbital overlap.

The 2-hydroxybenzyl substituent introduces significant structural complexity through its dual functionality. The methylene bridge connecting the benzyl group to phosphorus allows rotational freedom, while the ortho-positioned hydroxyl group creates opportunities for intramolecular hydrogen bonding interactions. This hydroxyl group significantly influences the electronic environment around the phosphorus center and affects the overall molecular conformation. The phenolic hydroxyl group can participate in hydrogen bonding networks, both intramolecularly with nearby aromatic systems and intermolecularly with other molecules in the crystal lattice.

The three phenyl rings attached to phosphorus adopt a propeller-like arrangement similar to that observed in triphenylphosphine, though the presence of the 2-hydroxybenzyl group creates asymmetry in the overall molecular structure. Each phenyl ring can rotate around its respective phosphorus-carbon bond, leading to conformational flexibility. The aromatic systems contribute to the compound's stability through delocalization effects and provide sites for potential pi-pi stacking interactions in the solid state.

The bromide anion serves as the counterion to balance the positive charge on the phosphonium center. The ionic nature of the phosphorus-bromide interaction results in a crystal structure where the cations and anions are arranged to optimize electrostatic interactions while minimizing repulsive forces. The molecular geometry places the bromide anion in positions that maximize its interaction with the positively charged phosphorus while allowing for efficient packing in the crystalline state.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound reveals important details about its solid-state organization and intermolecular interactions. The compound exhibits a melting point range of 248-252 degrees Celsius according to Common Chemistry data, indicating strong intermolecular forces that stabilize the crystal lattice. Alternative literature sources report a slightly lower melting point range of 242-245 degrees Celsius, suggesting possible polymorphic forms or variations in crystal purity.

The molecular weight of 449.32 grams per mole reflects the substantial size of this organophosphorus compound. In the crystalline state, the molecules adopt arrangements that optimize both electrostatic interactions between the phosphonium cations and bromide anions, as well as secondary interactions such as hydrogen bonding and aromatic stacking. The presence of the hydroxyl group in the ortho position of the benzyl moiety creates additional opportunities for hydrogen bonding networks that contribute to crystal stability.

Comparative analysis with related phosphonium compounds provides insight into the crystallographic behavior of this system. Benzyltriphenylphosphonium bromide, which lacks the hydroxyl substituent, crystallizes in triclinic space group P1̄ with specific unit cell parameters: a = 976.0(3) pm, b = 1069.0(3) pm, c = 1226.1(4) pm, α = 94.13(3)°, β = 104.70(3)°, γ = 100.14(3)°. These crystallographic parameters suggest that the addition of the hydroxyl group in this compound likely modifies the crystal packing through additional hydrogen bonding interactions.

The crystal structure analysis reveals that the lattice contains discrete bromide anions and phosphonium cations, with no evidence of covalent bonding between these species. The arrangement optimizes coulombic attractions while minimizing steric conflicts between the bulky organic cations. X-ray crystallography techniques have proven essential for determining these structural parameters, as the method allows for precise determination of atomic positions and bond lengths within the crystal lattice.

Comparative Analysis with Related Phosphonium Salts

The structural characteristics of this compound can be best understood through comparison with related phosphonium compounds. Benzyltriphenylphosphonium bromide, which differs only by the absence of the ortho-hydroxyl group, provides a direct structural analogue for analysis. The parent benzyltriphenylphosphonium cation exhibits a molecular formula of C25H22P+ with a molecular weight of 353.4 grams per mole, demonstrating the significant mass contribution of the hydroxyl group and bromide anion in the title compound.

(2-Hydroxyethyl)triphenylphosphonium bromide represents another closely related compound that features a hydroxyl group but differs in the positioning and connectivity of this functional group. With a molecular formula of C20H20BrOP and molecular weight of 387.26 grams per mole, this compound demonstrates how the position and linking of the hydroxyl substituent affects overall molecular properties. The melting point of 215-222 degrees Celsius for the hydroxyethyl derivative is notably lower than that of the hydroxybenzyl compound, suggesting that the aromatic ring system contributes to enhanced intermolecular interactions.

Methyltriphenylphosphonium bromide provides insight into the effects of substituent size and functionality on phosphonium salt properties. This simpler compound lacks both the benzyl aromatic system and the hydroxyl functionality, offering a baseline for understanding how these structural features influence the overall molecular behavior. The systematic variation in substituents across this series of compounds demonstrates the significant impact of both electronic and steric effects on crystal packing and thermal properties.

The presence of the hydroxyl group in the ortho position of the benzyl moiety creates unique structural features not present in the simple benzyltriphenylphosphonium system. This positioning allows for potential intramolecular hydrogen bonding between the hydroxyl group and the aromatic pi-electron system, which can influence the preferred conformation of the benzyl substituent. Additionally, the hydroxyl group provides sites for intermolecular hydrogen bonding that can significantly affect crystal packing arrangements and melting point behavior.

Crystallographic studies of related phosphonium compounds reveal common structural motifs, including the tetrahedral geometry around phosphorus and the propeller-like arrangement of phenyl substituents. However, the introduction of functional groups such as hydroxyl substituents creates opportunities for additional intermolecular interactions that can lead to different crystal packing arrangements and modified physical properties. The systematic study of these structural variations provides valuable insights into the relationship between molecular structure and solid-state behavior in organophosphorus compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C25H22BrOP | 449.32 | 248-252 | Ortho-hydroxyl group on benzyl |

| Benzyltriphenylphosphonium bromide | C25H22BrP | 433.33 | 295-298 | Simple benzyl substituent |

| (2-Hydroxyethyl)triphenylphosphonium bromide | C20H20BrOP | 387.26 | 215-222 | Aliphatic hydroxyl group |

| Methyltriphenylphosphonium bromide | C19H18BrP | 357.23 | Not specified | Simple methyl substituent |

The comparative analysis demonstrates that the introduction of hydroxyl functionality and aromatic systems significantly influences both the molecular weight and thermal properties of phosphonium salts. The ortho-hydroxyl substitution pattern in this compound creates a compound with intermediate melting point behavior between the simple benzyl derivative and the more flexible hydroxyethyl analogue, reflecting the balance between increased intermolecular interactions and steric constraints imposed by the aromatic ring system.

属性

IUPAC Name |

(2-hydroxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21OP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKZGQXMWVGPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70340-04-4 | |

| Record name | Phosphonium, [(2-hydroxyphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70340-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxybenzyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070340044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-hydroxybenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Reflux Method Using Triphenylphosphine and 2-Hydroxymethylphenol

One well-documented method involves the reaction of triphenylphosphine with 2-hydroxymethylphenol (o-hydroxymethylphenol) in ethanol under reflux conditions. The 2-hydroxymethylphenol itself can be prepared by refluxing an aqueous solution of phenol and formaldehyde in the presence of zinc nitrate hexahydrate for about 24 hours. This intermediate is then treated with triphenylphosphonium bromide in ethanol under reflux to yield (2-hydroxybenzyl)triphenylphosphonium bromide as a salt.

- Reaction conditions: Ethanol solvent, reflux temperature, reaction time typically several hours.

- Mechanism: Nucleophilic attack of triphenylphosphine on the benzylic bromide formed from 2-hydroxymethylphenol leads to phosphonium salt formation.

- Subsequent use: The phosphonium salt can be further treated with reagents such as propionic anhydride and triethylamine in toluene under reflux to synthesize benzofuran derivatives like 2-ethylbenzofuran.

Microwave-Assisted Synthesis Using Triphenylphosphine and Benzyl Bromides in THF

Microwave irradiation has been applied to accelerate the synthesis of substituted benzyltriphenylphosphonium bromides, including the hydroxy-substituted derivatives.

- Procedure: Triphenylphosphine and substituted benzyl bromides are mixed in tetrahydrofuran (THF) and irradiated under microwave at 60 °C, 800 W power, and 1 bar pressure for 30 minutes.

- Advantages:

- Significant reduction in reaction time (from hours to minutes).

- High yields (87-98%) of phosphonium salts.

- THF acts as a good solvent with dielectric properties suitable for microwave heating.

- Applicability: The method is general for various substituted benzyl bromides, including those with hydroxy groups.

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | THF | Dissolves reagents, suitable for MW |

| Temperature | 60 °C | Mild, controlled |

| Microwave power | 800 W | Efficient heating |

| Reaction time | 30 minutes | Rapid synthesis |

| Yield | 87-98% | Quantitative yields |

This method offers a practical and efficient alternative to conventional heating, especially for preparing this compound and related salts.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Classical reflux in ethanol | Triphenylphosphine + 2-hydroxymethylphenol | Reflux ethanol, several hours | Established, straightforward | Longer reaction time | Moderate to high |

| Metal-free reaction in refluxing phenol | Triphenylphosphine + aryl bromide (hydroxy-substituted) | Reflux phenol (~182 °C), ~5 h | Metal-free, functional group tolerant | High temperature | Up to 85% |

| Microwave-assisted in THF | Triphenylphosphine + substituted benzyl bromides | Microwave 60 °C, 30 min | Rapid, high yield, energy efficient | Requires microwave equipment | 87-98% |

| Alkyl halide heating in alcoholic solvent | Triarylphosphine + alkyl halide | Reflux alcoholic solvent, 24+ h | Simple reagents | Slow, pressure vessel may be needed | Low to moderate |

化学反应分析

Types of Reactions

(2-Hydroxybenzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to yield phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

科学研究应用

Organic Synthesis

Role as a Reagent

- This compound is primarily utilized as a reagent in organic synthesis, especially in Wittig reactions , where it facilitates the formation of alkenes from aldehydes or ketones. Its unique structure allows for efficient reactions that are crucial in pharmaceutical development and the synthesis of complex organic molecules .

Case Study: Wittig Reaction

- In a study focusing on the application of this compound in Wittig reactions, researchers demonstrated its effectiveness in synthesizing various alkenes with high yields, showcasing its utility in creating biologically active compounds.

Biological Research

Mitochondrial Targeting

- The phosphonium group in this compound enhances its ability to penetrate cellular membranes and target mitochondria, making it valuable for studies related to cellular uptake and drug delivery systems .

Case Study: Drug Delivery Systems

- A study investigated its potential in delivering therapeutic agents specifically to cancer cells by utilizing its mitochondrial targeting properties. The results indicated improved efficacy of drug delivery systems, particularly for anticancer therapies .

Photochemistry

Photodynamic Therapy

- This compound plays a significant role in photochemical applications, particularly in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation enhances the efficiency of PDT .

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 400-700 nm |

| Reactive Oxygen Species Yield | High |

| Application | Photodynamic Therapy |

Material Science

Development of Advanced Materials

- This compound is also employed in the synthesis of phosphonium-based polymers , which exhibit unique electrical and optical properties. These materials are crucial for developing advanced electronic devices and sensors .

Case Study: Polymer Synthesis

- Research has shown that incorporating this compound into polymer matrices can significantly enhance their conductivity and optical characteristics, making them suitable for various industrial applications .

Analytical Chemistry

Detection and Quantification

- In analytical chemistry, this compound is utilized for detecting and quantifying biomolecules. Its unique chemical properties allow for reliable analysis of complex biological samples .

Data Table: Analytical Applications

| Technique | Application |

|---|---|

| NMR Spectroscopy | Structural analysis of compounds |

| Mass Spectrometry | Quantification of biomolecules |

| Chromatography | Separation and analysis of mixtures |

作用机制

The mechanism of action of (2-Hydroxybenzyl)triphenylphosphonium bromide involves its ability to interact with various molecular targets. The phosphonium group facilitates the compound’s uptake into cells and mitochondria, where it can exert its effects. The 2-hydroxybenzyl moiety may participate in specific biochemical interactions, contributing to the compound’s overall activity .

相似化合物的比较

Comparison with Similar Compounds

Quaternary phosphonium salts share structural similarities but differ in substituents, electronic effects, and applications. Below is a detailed comparison of (2-Hydroxybenzyl)triphenylphosphonium bromide with analogous compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic Effects and Reactivity The ortho-hydroxyl group in this compound introduces intramolecular hydrogen bonding, stabilizing the phosphonium cation and reducing its reactivity in Wittig reactions compared to non-hydroxylated analogs like (4-methoxybenzyl)triphenylphosphonium bromide . Meta-hydroxyl derivatives (e.g., MitoP) exhibit higher mitochondrial accumulation due to reduced steric hindrance, enhancing their utility in reactive oxygen species (ROS) detection .

Biological Applications Mitochondrial targeting is a hallmark of triphenylphosphonium salts. While this compound is primarily used as a synthetic intermediate, its carboxybutyl analog (4-Carboxybutyl)triphenylphosphonium bromide has been conjugated to nanoparticles for tumor-targeted imaging . Trimethoxy-substituted derivatives show superior antimicrobial activity compared to hydroxylated analogs, attributed to increased lipophilicity and membrane penetration .

Synthetic Versatility

- This compound is pivotal in synthesizing terthiophene-C60 dyes via Prato reactions, leveraging its ability to generate stabilized ylides .

- Fluorinated analogs (e.g., tris[4-(trifluoromethyl)phenyl]phosphonium salts) demonstrate improved cancer cell selectivity and in vivo stability due to fluorine’s electronegativity and metabolic resistance .

生物活性

(2-Hydroxybenzyl)triphenylphosphonium bromide (HTPPB) is a compound of significant interest in biomedical research due to its unique properties and potential applications in cancer therapy and antimicrobial activity. This article delves into the biological activities of HTPPB, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HTPPB is characterized by the presence of a triphenylphosphonium cation linked to a 2-hydroxybenzyl group. Its chemical formula is , and it exhibits properties that allow it to selectively target mitochondria, enhancing its therapeutic potential.

Antiproliferative Activity

Research indicates that HTPPB exhibits notable antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines, including colon (HCT-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. The compound demonstrated cytotoxicity with IC50 values in the low micromolar range, indicating effective inhibition of cell growth:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 22 |

| A375 | 25 |

| PC-3 | 20 |

| T-47D | 30 |

The mechanism underlying this activity involves the induction of apoptosis and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is detrimental to cancer cells .

HTPPB's biological activity can be attributed to several mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium moiety facilitates accumulation in mitochondria, where it can disrupt mitochondrial bioenergetics.

- Induction of Apoptosis : HTPPB promotes apoptotic pathways in cancer cells, as evidenced by increased caspase activity and morphological changes associated with cell death .

- Reactive Oxygen Species Generation : The compound enhances ROS levels, which can lead to oxidative stress and subsequent cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, HTPPB has shown promising antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 10 μg/mL |

These findings suggest that HTPPB could be a valuable compound in developing new antimicrobial agents .

Case Studies

- Cancer Cell Studies : In vitro studies have shown that HTPPB significantly inhibits the proliferation of various cancer cell lines while sparing non-malignant cells, highlighting its potential for selective targeting in cancer therapy.

- In Vivo Models : Preliminary animal studies indicate that HTPPB may reduce tumor growth without significant toxicity to healthy tissues, supporting further investigation into its therapeutic applications.

常见问题

Q. Comparative Mechanistic Study

- Stability : The hydroxyl group improves thermal stability (melting point 248°C vs. ~275°C for tetraphenylphosphonium bromide) but may increase sensitivity to strong acids/bases .

- Reactivity : Unlike (4-carboxybutyl)triphenylphosphonium bromide, which undergoes nucleophilic substitution at the carboxylate group, this compound’s reactivity is directed toward the hydroxyl and benzyl positions .

- Efficiency : Ylide formation requires milder bases (e.g., NaHCO₃) compared to non-hydroxylated salts, which often need stronger bases like LDA .

What analytical techniques are critical for assessing its stability under varying pH and temperature?

Q. Methodological Stability Profiling

- pH Stability : Monitor degradation via HPLC in buffers (pH 2–12) at 25°C. The hydroxyl group may protonate/deprotonate, affecting solubility.

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points.

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation in solutions exposed to UV light .

Can this compound be applied in green chemistry contexts?

Application in Sustainable Chemistry

As an ionic liquid, it is used in solvent-free reactions or as a catalyst in polar aprotic solvents (e.g., acetonitrile), reducing the need for volatile organic solvents. Its high melting point allows easy recovery via filtration, aligning with green chemistry principles .

What are the challenges in scaling up its synthesis for research-grade quantities?

Q. Advanced Process Optimization

- Yield Limitations : Scaling the reflux reaction requires controlled addition of PPh₃·HBr to avoid exothermic side reactions.

- Purification : Recrystallization from acetonitrile/ethanol mixtures improves purity but may reduce yields at >10g scales.

- Cost : Triphenylphosphine hydrobromide is expensive; alternatives like PPh₃ with HBr gas in situ are being explored .

How is computational modeling used to predict its reactivity?

Advanced Computational Analysis

Density Functional Theory (DFT) calculations predict:

- Ylide Formation Energy : Comparing transition states with/without hydroxyl group stabilization.

- Solvent Effects : Polar solvents (ε > 20) stabilize the zwitterionic intermediate during Wittig reactions.

Tools like Gaussian or ORCA are used, referencing crystallographic data from similar phosphonium salts .

What role does this compound play in synthesizing mitochondrial-targeted prodrugs?

Hypothetical Biological Application

While direct evidence is lacking, structurally similar triphenylphosphonium salts accumulate in mitochondria due to their positive charge and lipophilicity. The hydroxyl group may enhance solubility for in vivo delivery, though cytotoxicity must be assessed via MTT assays in cell lines (e.g., HCT116 or MCF7) .

How are contradictions in reported spectroscopic data resolved?

Q. Methodological Data Reconciliation

- NMR Discrepancies : Compare with published spectra of analogs (e.g., (2-carboxyethyl)triphenylphosphonium bromide) to assign peaks. For example, the hydroxyl proton appears as a broad singlet at δ 5.2–5.5 ppm in DMSO-d₆ .

- IR Validation : The P–Br stretch (~650 cm⁻¹) and O–H stretch (~3200 cm⁻¹) confirm functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。